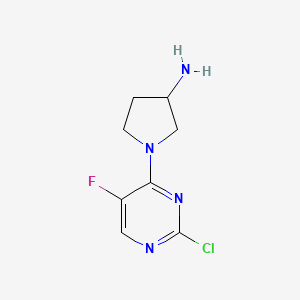

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

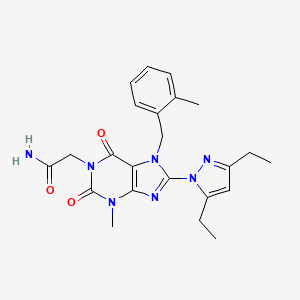

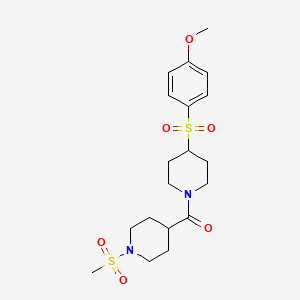

“1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C8H10ClFN4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClFN4/c9-8-12-3-6 (10)7 (13-8)14-2-1-5 (11)4-14/h3,5H,1-2,4,11H2 . This indicates that the compound has a pyrimidine ring with chlorine and fluorine substituents, and a pyrrolidine ring with an amine group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.65 . It is a powder at room temperature .Applications De Recherche Scientifique

Kinase Inhibitors Synthesis

A study highlighted the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing its potential as a molecular core in anticancer agents. This research demonstrated the compound's application in creating kinase inhibitors, emphasizing the strategic functionalization of the pyrimidine ring to achieve desired biological activities (Wada et al., 2012).

Pyrrole Derivatives Preparation

Pyrrole and its derivatives form a fundamental structural unit for many essential biological molecules, such as heme and chlorophyll. The compound contributes to the synthesis of pyrrole derivatives by condensation with carbonyl-containing compounds, indicating its versatility in creating pharmacologically relevant structures (Anderson & Liu, 2000).

Broad-Spectrum Antifungal Agent Development

Another study detailed the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, where derivatives similar to the compound of interest were crucial in establishing the relative stereochemistry of Voriconazole. This underscores the compound's role in synthesizing complex therapeutic agents through strategic molecular manipulations (Butters et al., 2001).

Deoxycytidine Kinase Inhibitors Synthesis

Research into potent deoxycytidine kinase (dCK) inhibitors for cancer treatment described a practical synthesis of a key intermediate, demonstrating the compound's application in medicinal chemistry. This process involved converting commercially available precursors into a significant intermediate, highlighting an economical approach to synthesizing targeted dCK inhibitors (Zhang et al., 2009).

Non-Covalent Interaction Studies

An investigation based on non-covalent interactions synthesized novel thioureas, showcasing the compound's utility in studying intramolecular interactions. This research not only contributed to the understanding of molecular interactions but also demonstrated the compound's role in developing materials with specific properties (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors .

Mode of Action

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine interacts with JAK2, inhibiting its signaling and proliferation . This interaction results in the disruption of JAK2-mediated pathways, leading to a decrease in cellular responses to cytokines and growth factors .

Biochemical Pathways

The inhibition of JAK2 affects several downstream pathways, including the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, and immune response. The inhibition of JAK2 leads to a decrease in the activation of STAT proteins, which are transcription factors that regulate gene expression .

Pharmacokinetics

The compound has been described as having excellent physical properties and preclinical pharmacokinetics

Result of Action

The molecular and cellular effects of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine’s action include the inhibition of JAK2 signaling and proliferation . This leads to a decrease in cellular responses to cytokines and growth factors, which can have various effects depending on the specific cellular context .

Propriétés

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN4/c9-8-12-3-6(10)7(13-8)14-2-1-5(11)4-14/h3,5H,1-2,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPWUACLONIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2802615.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)

![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)